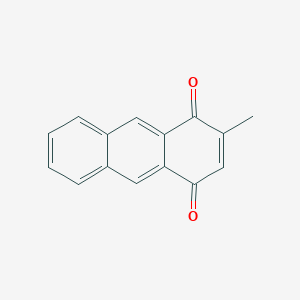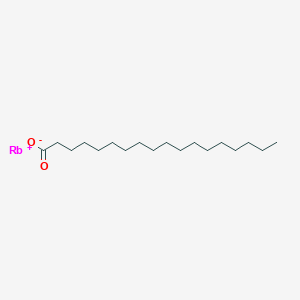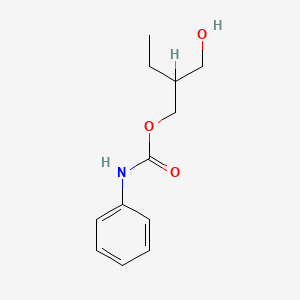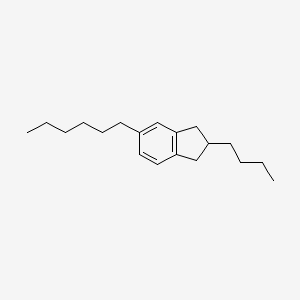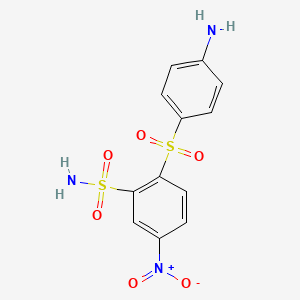
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features both an amino group and a nitro group attached to a benzene ring, which are linked through sulfonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of chlorosulfonic acid and amines. The process is optimized to ensure high yields and purity of the final product. For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: Used in the synthesis of various sulfonamides.
5-Nitrobenzenesulfonamide: Shares the nitro and sulfonamide functional groups.
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Uniqueness
2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications. Its dual sulfonyl groups also enhance its solubility and stability compared to simpler sulfonamides .
Eigenschaften
CAS-Nummer |
24573-61-3 |
|---|---|
Molekularformel |
C12H11N3O6S2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(4-aminophenyl)sulfonyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O6S2/c13-8-1-4-10(5-2-8)22(18,19)11-6-3-9(15(16)17)7-12(11)23(14,20)21/h1-7H,13H2,(H2,14,20,21) |
InChI-Schlüssel |
IYOSGKDDXIAKNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



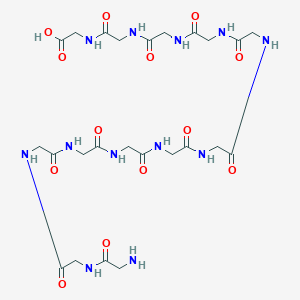
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
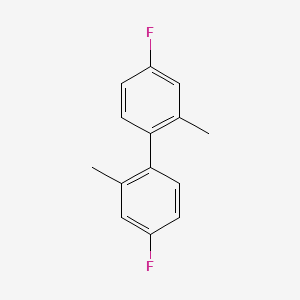
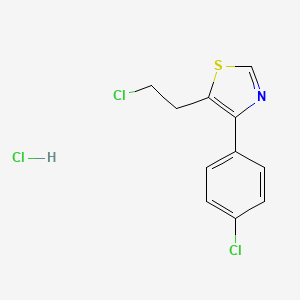
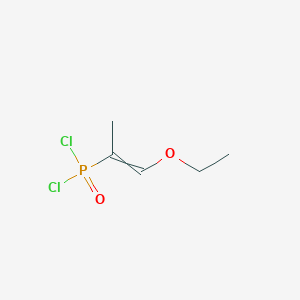
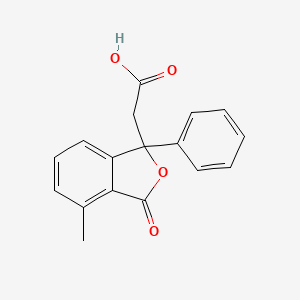
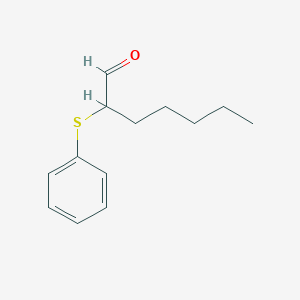
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

